molecular formula C7H14N2 B162304 (3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine CAS No. 130657-51-1

(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine

Cat. No. B162304
M. Wt: 126.2 g/mol
InChI Key: ZTUKAUIYRJDBME-MEKDEQNOSA-N
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Description

(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of ((3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. It may also act as a catalyst by facilitating chemical reactions through its unique molecular structure.

Biochemical And Physiological Effects

Studies have shown that ((3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine has low toxicity and does not cause significant adverse effects in laboratory animals. It has been shown to have a low binding affinity for human opioid receptors, indicating that it may have limited potential for abuse as a recreational drug. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One advantage of ((3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine is its low toxicity, which makes it a relatively safe compound to work with in laboratory experiments. However, its limited solubility in water and other common solvents can make it difficult to work with in certain applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on ((3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications as a catalyst in organic synthesis reactions. Finally, investigations into the potential therapeutic uses of this compound in the treatment of various diseases are also warranted.

Synthesis Methods

The synthesis of ((3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine involves the reaction of cyclopentadiene with nitroethylene in the presence of a catalyst such as palladium on carbon. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield the desired compound. This synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

((3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine has been studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been investigated for its potential use as a catalyst in organic synthesis reactions.

properties

IUPAC Name

(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4,8H2/t5-,6+,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKAUIYRJDBME-MEKDEQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CNC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine

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